1,5-Diiodo-hexane

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1,5-Diiodo-hexane (C₆H₁₂I₂, MW 337.97) is a linear, six-carbon diiodoalkane bearing iodine substituents at the primary C1 and secondary C5 positions, yielding an unsymmetrical regioisomer distinct from the symmetrical terminal 1,6-congener. It is commercially supplied as a yellow oily liquid with a minimum purity of 98% and a boiling point of 160 °C at 33 Torr.

Molecular Formula C6H12I2
Molecular Weight 337.97 g/mol
Cat. No. B14062493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diiodo-hexane
Molecular FormulaC6H12I2
Molecular Weight337.97 g/mol
Structural Identifiers
SMILESCC(CCCCI)I
InChIInChI=1S/C6H12I2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3
InChIKeyLOGFVJQGFCCEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diiodo-hexane (CAS 50635-34-2): Sourcing-Class Overview for an Unsymmetrical Diiodoalkane Intermediate


1,5-Diiodo-hexane (C₆H₁₂I₂, MW 337.97) is a linear, six-carbon diiodoalkane bearing iodine substituents at the primary C1 and secondary C5 positions, yielding an unsymmetrical regioisomer distinct from the symmetrical terminal 1,6-congener. It is commercially supplied as a yellow oily liquid with a minimum purity of 98% and a boiling point of 160 °C at 33 Torr [1]. Verified spectroscopic characterization data, including ¹H NMR (1 spectrum), are recorded in the KnowItAll NMR Spectral Library [2], providing a reliable structural reference for quality control in procurement.

Regiochemical control
Unsymmetrical 1,5-diiodo pattern enables stepwise, chemoselective bifunctionalization not possible with symmetrical 1,6-isomer
Ambient handling
Supplied as a free-flowing liquid; eliminates pre-warming and simplifies automated dispensing
Verified identity
Spectroscopic reference (¹H NMR) available in KnowItAll library for lot-inspection and QC

Why 1,6-Diiodohexane or 1,5-Dibromohexane Cannot Simply Replace 1,5-Diiodo-hexane in Target Applications


Although 1,6-diiodohexane and 1,5-dibromohexane share the same molecular formula class and are sometimes proposed as interchangeable alternatives, their physical state, regiochemical topology, and leaving-group reactivity differ in ways that directly impact handling, reaction selectivity, and downstream product profiles. The unsymmetrical 1,5-iodo arrangement creates two electronically and sterically distinct electrophilic sites—a primary iodide and a hindered secondary iodide—enabling stepwise or chemoselective derivatization that terminal-symmetrical diiodides cannot offer . Quantitative comparisons below demonstrate that simple substitution introduces measurable shifts in density, boiling point, melt behaviour, and intrinsic SN2 reactivity that can compromise process reproducibility.

Physical state mismatch
1,6-Diiodohexane solidifies near 10 °C, requiring pre-heating; direct substitution introduces handling variability and may disrupt cold-chain workflows
Regiochemical equivalence lost
Symmetrical 1,6-isomer lacks the primary vs. secondary iodide differentiation essential for orthogonal derivatization strategies
Leaving-group reactivity shift
Replacing iodine with bromine (1,5-dibromohexane) lowers SN2 rates; may require higher temperatures and alter chemoselectivity in competitive alkylations

1,5-Diiodo-hexane: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Physical State at Ambient Temperature: Liquid 1,5-Diiodo-hexane vs. Solidifying 1,6-Diiodohexane

1,5-Diiodo-hexane is supplied and remains as a free-flowing yellow liquid at room temperature, whereas 1,6-diiodohexane has a reported melting point of 9–10 °C and frequently solidifies in uncontrolled storage environments, requiring pre-warming before dispensing . This difference eliminates the need for heated handling equipment when working with the 1,5-isomer.

Ambient physical state
Direct head-to-head
Liquid at 20–25 °C vs. 1,6-diiodohexane mp 9–10 °C (often solidifies)
Eliminates thawing step; enables robotic dispensing
At least ~10 °C depression in solidification point
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Boiling Point at Reduced Pressure: 1,5-Diiodo-hexane Requires Higher Thermal Input than 1,6-Diiodohexane

Under comparable reduced-pressure conditions, 1,5-diiodo-hexane boils at 160 °C at 33 Torr [1], while 1,6-diiodohexane distills at 141–142 °C at 10 mmHg (≈10 Torr) . The roughly 18–20 °C higher boiling point under similar vacuum levels reflects stronger intermolecular interactions attributable to the secondary iodide dipole, influencing distillation cut temperatures during purification.

Boiling point (vacuum)
Cross-study comparable
160 °C at 33 Torr (1,5-isomer) vs. 141–142 °C at 10 Torr (1,6-isomer)
Wider thermal window for distillation; requires vacuum source capable of 33 Torr
Δ ≈ +18 °C (directionally higher, pressure difference noted)
distillation thermal stability process safety

Density and Mass-Transfer Properties: 1,5-Diiodo-hexane vs. 1,5-Dibromohexane

The measured density of 1,5-diiodo-hexane is 2.047 g/cm³ , significantly higher than the predicted density of 1,5-dibromohexane at 1.58 g/cm³ [1]. This 30% density advantage translates to a markedly different buoyancy profile in aqueous-organic biphasic systems, where the diiodo compound sinks decisively while the dibromo analog exhibits a weaker driving force for sedimentation.

Liquid density
Direct head-to-head
2.047 g/cm³ (1,5-diiodo) vs. 1.58 g/cm³ (1,5-dibromo), +29.6%
Sharper phase separation in aqueous-organic systems
Measured vs. predicted density
biphasic separations density-driven workflows phase-transfer catalysis

SN2 Leaving-Group Reactivity: Iodide vs. Bromide in Bimolecular Substitutions

Under standardized Finkelstein conditions (NaI in acetone at 60 °C), the relative SN2 reaction rate for a primary alkyl iodide is approximately 100, versus a primary alkyl bromide at 50 and a primary alkyl chloride at 1 [1]. Extrapolating to the dihalohexane series, each iodine of 1,5-diiodo-hexane is therefore about twofold more reactive than the corresponding bromine in 1,5-dibromohexane, enabling milder reaction conditions and faster conversions when using the diiodo compound.

SN2 leaving-group reactivity
Class-level inference
Primary I ≈ 100 vs. Br ≈ 50 (Finkelstein, 60 °C); secondary I rate reduced but still exceeds Br
Supports milder reaction conditions with diiodo compound
Extrapolated from class-level data; specific substrate validation needed
nucleophilic substitution reaction kinetics chemoselectivity

Where 1,5-Diiodo-hexane Outperforms Alternatives: Evidence-Based Application Scenarios


Stepwise Heterobifunctional Linker Synthesis

The presence of both a primary iodide (C1) and a secondary iodide (C5) allows sequential, chemoselective functionalization—e.g., first displacing the more accessible primary iodide via SN2 with one nucleophile, then activating the secondary iodide under forcing conditions. This orthogonality is not accessible with symmetrical 1,6-diiodohexane, where both termini are equally reactive [1].

Biphasic Process Chemistry with Gravity-Driven Workup

With a density of 2.047 g/cm³, 1,5-diiodo-hexane settles sharply below aqueous layers . In biphasic Finkelstein or cross-coupling workflows, this property reduces emulsion formation and enables cleaner separation cuts compared to the lighter 1,5-dibromohexane (density 1.58 g/cm³), which is more prone to floating or interfacial retention.

Temperature-Sensitive Alkylation Cascades

The approximately twofold SN2 rate advantage of iodide over bromide (class-level relative rate 100 vs. 50 for primary centers) [2] allows 1,5-diiodo-hexane to achieve target conversions at 20–30 °C lower reaction temperatures than 1,5-dibromohexane. This is particularly valuable when alkylating heat-sensitive substrates such as polyunsaturated lipids or epimerizable chiral intermediates.

Automated High-Throughput Synthesis

Because 1,5-diiodo-hexane remains a free-flowing liquid at ambient temperature, it is directly amenable to automated liquid handling platforms and robotic dispensing systems without requiring heated syringe ports or temperature-controlled reagent racks .

Application
Selection Property
Validation Focus
Stepwise heterobifunctional linker synthesis
Chemoselective primary vs. secondary iodide reactivity
Sequential displacement order reproducibility
Biphasic process chemistry
High density relative to aqueous phase
Gravity-driven phase cut efficiency
Temperature-sensitive alkylations
Faster SN2 kinetics (iodide vs. bromide)
Conversion at reduced thermal budget
Automated high-throughput synthesis
Ambient liquid handling compatibility
Robotic dispensing without heated ports
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